molecular formula C12H17BrO2 B13870287 1-(5-Bromopentoxy)-2-methoxybenzene

1-(5-Bromopentoxy)-2-methoxybenzene

Katalognummer: B13870287
Molekulargewicht: 273.17 g/mol
InChI-Schlüssel: JXRQLDZSMZMENG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5-Bromopentoxy)-2-methoxybenzene is an organic compound characterized by a benzene ring substituted with a methoxy group at the second position and a 5-bromopentoxy group at the first position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromopentoxy)-2-methoxybenzene typically involves the etherification of a hydroxyl group on a benzene derivative. One common method is the reaction of 2-methoxyphenol with 1,5-dibromopentane in the presence of a base such as potassium carbonate (K₂CO₃) in a solvent like acetone . The reaction proceeds through the nucleophilic substitution of the bromine atom by the phenoxide ion, resulting in the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

1-(5-Bromopentoxy)-2-methoxybenzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO₄).

    Reduction: The compound can be reduced to remove the bromine atom, yielding a pentoxy derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or thiourea in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

Major Products Formed

    Nucleophilic Substitution: Products include azido or thiol derivatives.

    Oxidation: Products include aldehydes or ketones.

    Reduction: Products include dehalogenated derivatives.

Wissenschaftliche Forschungsanwendungen

1-(5-Bromopentoxy)-2-methoxybenzene has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(5-Bromopentoxy)-2-methoxybenzene depends on the specific application and reaction it undergoes. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. In oxidation reactions, the methoxy group is converted to a carbonyl group through the transfer of oxygen atoms from the oxidizing agent.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(5-Bromopentoxy)-4-methoxybenzene: Similar structure but with the methoxy group at the fourth position.

    1-(5-Bromopentoxy)-2-hydroxybenzene: Similar structure but with a hydroxyl group instead of a methoxy group.

Uniqueness

1-(5-Bromopentoxy)-2-methoxybenzene is unique due to the specific positioning of the methoxy and bromopentoxy groups, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct properties and applications compared to its analogs.

Eigenschaften

Molekularformel

C12H17BrO2

Molekulargewicht

273.17 g/mol

IUPAC-Name

1-(5-bromopentoxy)-2-methoxybenzene

InChI

InChI=1S/C12H17BrO2/c1-14-11-7-3-4-8-12(11)15-10-6-2-5-9-13/h3-4,7-8H,2,5-6,9-10H2,1H3

InChI-Schlüssel

JXRQLDZSMZMENG-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC=C1OCCCCCBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.